2-Chloro-3-(methoxymethyl)-4-phenylpyridine
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Overview
Description
2-Chloro-3-(methoxymethyl)-4-phenylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, methoxymethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(chloromethyl)-4-phenylpyridine with sodium methoxide in methanol at 45°C. This reaction selectively replaces the chloromethyl group with a methoxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxymethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used for methoxylation reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution.
Aldehydes and Carboxylic Acids: From oxidation of the methoxymethyl group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
2-Chloro-3-(methoxymethyl)-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-6-methoxymethyl-4-methylpyridine: Similar in structure but with a cyano group instead of a phenyl group.
2-Chloro-3-(chloromethyl)-4-phenylpyridine: Precursor in the synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Properties
Molecular Formula |
C13H12ClNO |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethyl)-4-phenylpyridine |
InChI |
InChI=1S/C13H12ClNO/c1-16-9-12-11(7-8-15-13(12)14)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
HGVIAGSXLVCICY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CN=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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